5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
Overview
Description
5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinylsulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps:
Formation of the Methoxybenzoic Acid Core: This can be achieved through the methylation of 3-hydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the methoxybenzoic acid derivative with piperidine and a sulfonyl chloride reagent under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of condensation and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Products include methoxybenzoic aldehyde or methoxybenzoic acid.
Reduction: Products include the corresponding sulfide derivative.
Substitution: Products include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidinylsulfonyl group can enhance binding affinity and specificity, while the methoxy and benzoic acid groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a benzoic acid group.
5-Methoxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid ring.
Uniqueness
5-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of the methoxy, piperidinylsulfonyl, and benzoic acid groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-methoxy-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-17-12-15(11-16(13-17)19(21)22)14-5-7-18(8-6-14)26(23,24)20-9-3-2-4-10-20/h5-8,11-13H,2-4,9-10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWERXYMFJPJFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692388 | |
Record name | 5-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-57-8 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-methoxy-4′-(1-piperidinylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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